REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[N:5][S:6]([N+:9](CC)(CC)[CH2:10][CH3:11])(=[O:8])=[O:7])[O-:4].NCCO>C1COCC1>[CH3:1][O:2][C:3]([N:5]1[CH2:11][CH2:10][NH:9][S:6]1(=[O:8])=[O:7])=[O:4]
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Name
|
|
Quantity
|
12.3 mmol
|
Type
|
reactant
|
Smiles
|
COC([O-])=NS(=O)(=O)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
4.91 mmol
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1S(NCC1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |